1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
1-methyl-2-(1-methyltriazol-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15N5/c1-12-4-3-6(9)8(12)7-5-13(2)11-10-7/h5-6,8H,3-4,9H2,1-2H3 |
InChI Key |
DAWOWWXDCSXMOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CN(N=N2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as an electron-withdrawing group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. This compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects .
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure combines a pyrrolidine ring with a 1,2,3-triazole substituent. Key structural analogs and their differences are summarized below:
Key Observations :
- The 1,2,3-triazole in the target compound may offer stronger π-π stacking interactions compared to 1,2,4-triazoles (e.g., ) .
- Methyl substituents on both the pyrrolidine and triazole rings likely reduce polarity, improving blood-brain barrier penetration relative to pyridinyl-substituted analogs (e.g., ) .
Example Yields :
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : 17.9% yield via copper(I)-catalyzed coupling .
- N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine: 59% yield, with tautomeric isomerism noted .
- Target Compound : Synthesis details unspecified, but analogous methods (CuAAC) may achieve moderate yields (30–60%) based on triazole-forming reactions in .
Physicochemical Properties
Notes:
Biological Activity
1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₅
The presence of the triazole ring is significant as it is known for its diverse biological activities.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of derivatives containing the triazole moiety. For instance, compounds with similar structural features have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|---|
| 1-Methyl-2-(1-methyl... | Staphylococcus aureus | 5 | 2 |
| 1-Methyl-2-(1-methyl... | Escherichia coli | 10 | 4 |
| 1-Methyl-2-(1-methyl... | Bacillus subtilis | 8 | 5 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits effective antibacterial properties comparable to established antibiotics.
The mechanism by which this compound exerts its antibacterial effects may involve inhibition of bacterial DNA synthesis. Molecular docking studies suggest that the triazole moiety fits well into the active sites of target proteins involved in DNA replication, thereby blocking bacterial growth.
Study on Antimicrobial Activity
A study conducted by researchers explored the antimicrobial activity of various triazole derivatives. The compound was synthesized and tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at specific concentrations, demonstrating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the triazole ring significantly influenced biological activity. For example, substituents on the triazole nitrogen atoms were found to enhance antibacterial potency, suggesting that careful structural modifications could lead to more effective derivatives .
Q & A
Q. What in vitro assays best predict in vivo efficacy for this compound?
- Methodology :
- Cell permeability : Use Caco-2 monolayers to assess intestinal absorption potential .
- Microsomal stability : Test hepatic metabolism using rat liver microsomes and CYP450 inhibitors (e.g., ketoconazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
